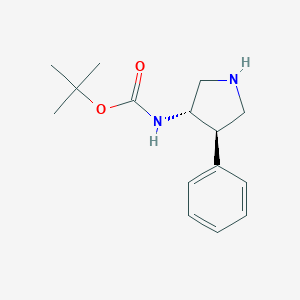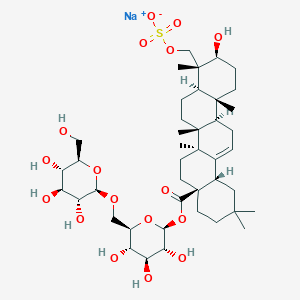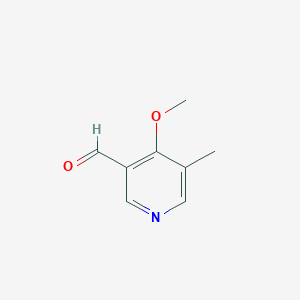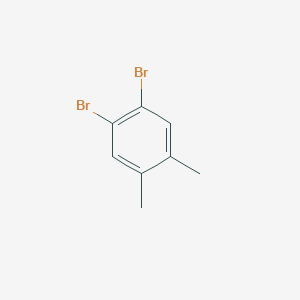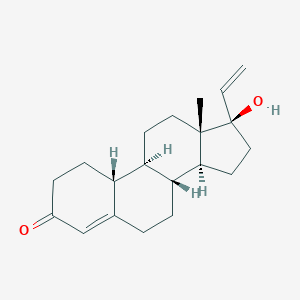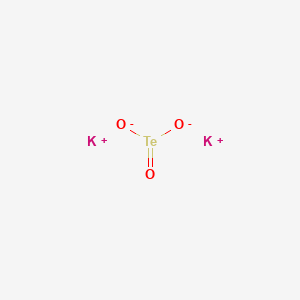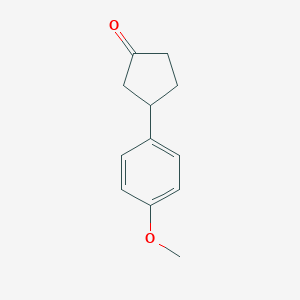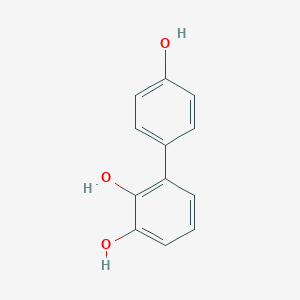
(1,1'-Biphenyl)-2,3,4'-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-2,3,4'-triol, also known as BPT, is a phenolic compound that has gained attention in recent years due to its potential applications in various fields of science. BPT is a derivative of biphenyl, which is a common organic compound that consists of two benzene rings connected by a single bond. BPT has three hydroxyl groups attached to its structure, which makes it a potent antioxidant and free radical scavenger.
Mecanismo De Acción
(1,1'-Biphenyl)-2,3,4'-triol exerts its antioxidant and free radical scavenging activities by donating hydrogen atoms to reactive oxygen species (ROS) and other free radicals. (1,1'-Biphenyl)-2,3,4'-triol can also chelate metal ions such as iron and copper, which are involved in the generation of ROS. (1,1'-Biphenyl)-2,3,4'-triol has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
(1,1'-Biphenyl)-2,3,4'-triol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can protect cells from oxidative stress and DNA damage. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can reduce inflammation and oxidative stress in animal models of disease. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1,1'-Biphenyl)-2,3,4'-triol is its potent antioxidant and free radical scavenging activity. (1,1'-Biphenyl)-2,3,4'-triol can be used as a positive control in experiments that involve the measurement of oxidative stress and ROS generation. (1,1'-Biphenyl)-2,3,4'-triol is also relatively stable and can be stored for long periods of time. However, one of the limitations of (1,1'-Biphenyl)-2,3,4'-triol is its low solubility in water, which can make it difficult to use in aqueous systems. (1,1'-Biphenyl)-2,3,4'-triol also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on (1,1'-Biphenyl)-2,3,4'-triol. One direction is the development of novel (1,1'-Biphenyl)-2,3,4'-triol derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of (1,1'-Biphenyl)-2,3,4'-triol in the gut microbiome and its potential as a prebiotic. (1,1'-Biphenyl)-2,3,4'-triol can also be used as a building block for the synthesis of novel materials with potential applications in catalysis and energy storage. Finally, more studies are needed to elucidate the mechanism of action of (1,1'-Biphenyl)-2,3,4'-triol and its potential therapeutic applications in various diseases.
Métodos De Síntesis
(1,1'-Biphenyl)-2,3,4'-triol can be synthesized in various ways, but the most common method is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as DMF or toluene, and the product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
(1,1'-Biphenyl)-2,3,4'-triol has been extensively studied for its potential applications in various fields of science, including medicine, biochemistry, and materials science. In medicine, (1,1'-Biphenyl)-2,3,4'-triol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In biochemistry, (1,1'-Biphenyl)-2,3,4'-triol has been used as a model compound to study the antioxidant activity of phenolic compounds. In materials science, (1,1'-Biphenyl)-2,3,4'-triol has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
Propiedades
Número CAS |
120728-35-0 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-2,3,4'-triol |
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
Clave InChI |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Otros números CAS |
120728-35-0 |
Sinónimos |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



